4-methyl-N-(2-phenylpropyl)oxan-4-amine
Description
4-Methyl-N-(2-phenylpropyl)oxan-4-amine is a tertiary amine derivative of the oxan-4-amine scaffold. Its structure comprises a tetrahydropyran (oxane) ring substituted at the 4-position with a nitrogen atom bearing two distinct groups: a methyl group and a 2-phenylpropyl chain. The 2-phenylpropyl substituent introduces aromaticity and steric bulk, while the methyl group contributes to electronic modulation.
Properties
IUPAC Name |
4-methyl-N-(2-phenylpropyl)oxan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-13(14-6-4-3-5-7-14)12-16-15(2)8-10-17-11-9-15/h3-7,13,16H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGSETWHSOSSMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1(CCOCC1)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-phenylpropyl)oxan-4-amine can be achieved through several synthetic routes. One common method involves the alkylation of primary amines with phenylpropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Another approach involves the reduction of nitriles or amides in the presence of catalysts like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reducing agents are known for their selectivity and efficiency in converting nitriles and amides to secondary amines .
Industrial Production Methods
Industrial production of 4-methyl-N-(2-phenylpropyl)oxan-4-amine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-phenylpropyl)oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like LiAlH4 or NaBH4 to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles in the presence of a strong base.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Sodium hydride, potassium tert-butoxide, aprotic solvents.
Major Products
The major products formed from these reactions include oxides, ketones, and various amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-methyl-N-(2-phenylpropyl)oxan-4-amine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-phenylpropyl)oxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 4-methyl-N-(2-phenylpropyl)oxan-4-amine with structurally related oxan-4-amine derivatives, focusing on substituent effects, molecular properties, and functional implications.
*Calculated based on structural analysis.
Substituent Effects on Physicochemical Properties
Lipophilicity and Solubility: The 2-phenylpropyl group in the main compound enhances lipophilicity compared to aliphatic analogs like 4-(cyclobutylmethyl)oxan-4-amine (logP estimated to be higher by ~1.5 units). This may improve membrane permeability but reduce aqueous solubility. The 4-fluorophenylmethyl group (C12H16FNO) introduces moderate polarity due to the fluorine atom, balancing lipophilicity and solubility .
The cyclobutylmethyl group introduces ring strain, which may affect conformational flexibility and metabolic stability .
Reactivity and Stability: The propynyl substituent in 4-(prop-2-yn-1-yl)oxan-4-amine hydrochloride enables click chemistry applications but may confer instability under oxidative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
